

Azide-PEG12-alcohol structure and chemical formula.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Azide-PEG12-alcohol

Cat. No.: B3111243 Get Quote

An In-Depth Technical Guide to Azide-PEG12alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Azide-PEG12-alcohol**, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).

Core Structure and Chemical Properties

Azide-PEG12-alcohol consists of three key functional components: a terminal azide group (N₃), a hydrophilic polyethylene glycol (PEG) spacer of twelve ethylene glycol units, and a terminal primary alcohol (-OH). This unique architecture allows for sequential and orthogonal conjugation strategies. The azide group serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the hydroxyl group can be further functionalized or used as a point of attachment. The PEG spacer enhances aqueous solubility and provides flexibility to the conjugated molecules.

Chemical Structure and Formula

The chemical formula for **Azide-PEG12-alcohol** is C₂₄H₄₉N₃O₁₂. Its structure is characterized by a linear polyether chain with an azido group at one terminus and a hydroxyl group at the other.



Quantitative Data Summary

The following table summarizes the key quantitative properties of **Azide-PEG12-alcohol**, compiled from various chemical suppliers.

Property	Value	References
Chemical Formula	C24H49N3O12	[1][2][3]
Molecular Weight	~571.67 g/mol	[1][2]
CAS Number	73342-16-2, 1821464-55-4	
Appearance	Colorless to light yellow oil or liquid	
Purity	≥95% or ≥98%	-
Solubility	Soluble in water, DMSO, DMF, DCM	_
Storage Conditions	-20°C for long-term storage	

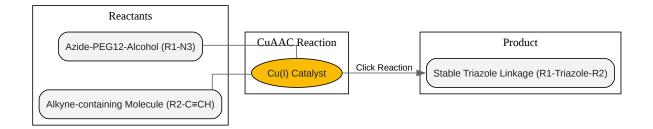
Key Applications and Signaling Pathways

Azide-PEG12-alcohol is a cornerstone in the field of bioconjugation due to its participation in highly efficient and specific click chemistry reactions.

Bioconjugation via Click Chemistry

The azide group of **Azide-PEG12-alcohol** readily reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is bio-orthogonal, meaning it does not interfere with biological functional groups, making it ideal for labeling and modifying biomolecules such as proteins, peptides, and nucleic acids.





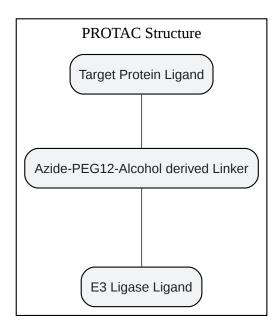
Click to download full resolution via product page

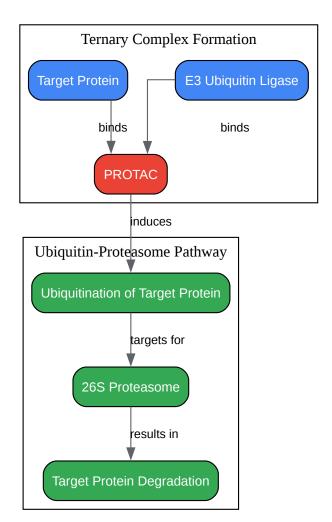
Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Role in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. **Azide-PEG12-alcohol** is frequently used as a linker to connect the target-binding ligand and the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG chain are crucial for optimizing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).







Click to download full resolution via product page

Role of Azide-PEG12-alcohol Linker in PROTAC-mediated Protein Degradation.

Experimental Protocols

While specific experimental conditions can vary based on the substrates, the following provides a general yet detailed protocol for a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using **Azide-PEG12-alcohol**. This protocol is adapted from established methodologies for bioconjugation.



General Protocol for CuAAC Bioconjugation

This protocol describes the conjugation of an alkyne-functionalized molecule (e.g., a peptide or a small molecule drug) to **Azide-PEG12-alcohol**.

Materials:

- Azide-PEG12-alcohol
- · Alkyne-functionalized molecule of interest
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I) stabilizing ligand
- Solvent (e.g., deionized water, DMSO, or a mixture)
- Phosphate-buffered saline (PBS) for biological applications

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of Azide-PEG12-alcohol in deionized water or DMSO.
 - Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
 - Prepare a 100 mM stock solution of copper(II) sulfate in deionized water.
 - Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
 - Prepare a 100 mM stock solution of the THPTA or TBTA ligand in deionized water or DMSO.



· Reaction Setup:

- In a microcentrifuge tube, combine the alkyne-functionalized molecule and Azide-PEG12alcohol. A slight molar excess (1.2 to 2 equivalents) of the azide or alkyne may be used to drive the reaction to completion.
- Add the copper(I) stabilizing ligand (THPTA or TBTA) to the reaction mixture. The final concentration of the ligand is typically 1-5 mM.
- Add the copper(II) sulfate solution to the reaction mixture. The final concentration is typically 0.1-1 mM.
- To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration should be 1-5 mM, typically in a 5 to 10-fold molar excess over the copper catalyst.
- Adjust the final volume with the chosen solvent or buffer (e.g., PBS).

Reaction Conditions:

- Incubate the reaction mixture at room temperature for 1 to 4 hours. The reaction can also be performed at 4°C for longer periods if the substrates are sensitive.
- The reaction progress can be monitored by techniques such as LC-MS or HPLC.

• Purification:

- Upon completion, the conjugated product can be purified from excess reagents and catalyst.
- For small molecule conjugates, purification can be achieved by preparative HPLC or flash column chromatography.
- For protein or other biomolecule conjugates, purification can be performed using sizeexclusion chromatography, dialysis, or affinity chromatography.

Note: The hydroxyl group on the **Azide-PEG12-alcohol** can be functionalized prior to or after the click chemistry reaction, depending on the desired final product and the compatibility of the



functional groups with the reaction conditions. For example, the alcohol can be converted to an amine, a carboxylic acid, or an activated ester for further conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Azido-PEG12-alcohol Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. peg.bocsci.com [peg.bocsci.com]
- 3. Azide-PEG12-alcohol, 73342-16-2 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [Azide-PEG12-alcohol structure and chemical formula.].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3111243#azide-peg12-alcohol-structure-and-chemical-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com